Chimassorb 119

Catalog No.
S1530896
CAS No.
106990-43-6
M.F
C132H250N32
M. Wt
2285.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chimassorb 119

CAS Number

106990-43-6

Product Name

Chimassorb 119

IUPAC Name

6-N-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(1,2,2,6,6-pentamethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(1,2,2,6,6-pentamethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine

Molecular Formula

C132H250N32

Molecular Weight

2285.6 g/mol

InChI

InChI=1S/C132H250N32/c1-49-57-71-157(97-81-117(9,10)147(41)118(11,12)82-97)109-135-105(136-110(143-109)158(72-58-50-2)98-83-119(13,14)148(42)120(15,16)84-98)133-67-65-69-155(107-139-113(161(75-61-53-5)101-89-125(25,26)151(45)126(27,28)90-101)145-114(140-107)162(76-62-54-6)102-91-127(29,30)152(46)128(31,32)92-102)79-80-156(108-141-115(163(77-63-55-7)103-93-129(33,34)153(47)130(35,36)94-103)146-116(142-108)164(78-64-56-8)104-95-131(37,38)154(48)132(39,40)96-104)70-66-68-134-106-137-111(159(73-59-51-3)99-85-121(17,18)149(43)122(19,20)86-99)144-112(138-106)160(74-60-52-4)100-87-123(21,22)150(44)124(23,24)88-100/h97-104H,49-96H2,1-48H3,(H,133,135,136,143)(H,134,137,138,144)

InChI Key

OWXXKGVQBCBSFJ-UHFFFAOYSA-N

SMILES

CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C

Synonyms

N,N’’’-1,2-ethanediylbis[N-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N’,N’’-dibutyl-N’,N’’-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)- 1,3,5-Triazine-2,4,6-triamine; Antioxidant 119; Chimassorb 119;

Canonical SMILES

CCCCN(C1CC(N(C(C1)(C)C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(N(C(C4)(C)C)C)(C)C)N(CCCC)C5CC(N(C(C5)(C)C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(N(C(C7)(C)C)C)(C)C)N(CCCC)C8CC(N(C(C8)(C)C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C)N(CCCC)C1CC(N(C(C1)(C)C)C)(C)C

The exact mass of the compound Chimassorb 119 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II. However, this does not mean our product can be used or applied in the same or a similar way.

Chimassorb 119 (CAS 106990-43-6) is a high-molecular-weight (MW 2285.7 g/mol), oligomeric hindered amine light stabilizer (HALS) characterized by its N-methylated piperidine structure. Unlike traditional secondary amine (N-H) HALS, its tertiary amine configuration significantly reduces its relative basicity, making it highly resistant to deactivation by acidic species. Commercially, it is prioritized in polyolefin procurement for its exceptional thermal stability (5% weight loss at 360°C), minimal volatility, and high resistance to extraction. These properties make it a critical additive for demanding outdoor applications, particularly where polymers are exposed to harsh agrochemicals, acidic fillers, or high-temperature extrusion processes .

Substituting Chimassorb 119 with standard low-molecular-weight HALS (e.g., Tinuvin 770) or conventional high-molecular-weight HALS (e.g., Chimassorb 944) often results in premature polymer degradation. Low-MW alternatives suffer from rapid physical depletion via volatilization during high-temperature processing and surface blooming (migration) over time. Conversely, while Chimassorb 944 matches the migration resistance of Chimassorb 119, its N-H (secondary amine) structure is highly alkaline. In environments containing acidic byproducts—such as sulfur or chlorine from agricultural pesticides, or acidic fillers like talc in automotive plastics—the N-H group undergoes rapid acid-base neutralization. This deactivates the Denisov cycle responsible for radical scavenging, rendering generic HALS ineffective and leading to catastrophic embrittlement of the polymer matrix [1].

Agrochemical Resistance in Greenhouse Films

In agricultural film applications, the basicity of the HALS directly dictates its survival against sublimed sulfur and chlorine from pesticides. Chimassorb 119, featuring a low-alkalinity N-methyl structure, demonstrates vastly superior resistance to acidic deactivation compared to standard N-H HALS. Formulations utilizing Chimassorb 119 can withstand aggressive agrochemical exposure up to 1500 ppm sulfur and 50 ppm chlorine. In contrast, equivalent formulations relying on Chimassorb 944 face deactivation and subsequent film failure at much lower thresholds of 300 ppm sulfur and 20 ppm chlorine [1].

Evidence DimensionAgrochemical deactivation threshold (Sulfur / Chlorine ppm)
Target Compound DataChimassorb 119 (N-methyl HALS): Tolerates ~1500 ppm S / 50 ppm Cl
Comparator Or BaselineChimassorb 944 (N-H HALS): Deactivates at ~300 ppm S / 20 ppm Cl
Quantified Difference5x higher sulfur tolerance and 2.5x higher chlorine tolerance before deactivation.
ConditionsLDPE/EVA greenhouse films (200 micron) exposed to pesticide treatments over a 3-year simulated lifecycle.

Procurement teams sourcing additives for agricultural films must select Chimassorb 119 to prevent premature film embrittlement and costly replacement due to routine pesticide spraying.

Thermal Stability and Volatilization Resistance During Processing

High-temperature polyolefin processing requires additives that do not volatilize or degrade during extrusion. Chimassorb 119, owing to its massive molecular weight (2285.7 g/mol) and stable triazine-piperidine architecture, exhibits extreme thermal resilience, with a 5% weight loss temperature (T5%) of 360°C and volatile matter ≤0.5%. Low molecular weight substitutes like Tinuvin 770 (MW ~480 g/mol) exhibit significant volatility at standard polyolefin processing temperatures (>200°C), leading to additive loss, plate-out on manufacturing equipment, and reduced final product lifespan [1].

Evidence DimensionThermal weight loss (T5% - temperature at 5% mass loss)
Target Compound DataChimassorb 119: 360°C
Comparator Or BaselineLow-MW HALS (e.g., Tinuvin 770): ~220°C - 250°C
Quantified Difference>100°C higher thermal stability threshold before significant volatilization.
ConditionsThermogravimetric analysis (TGA) simulating high-temperature compounding and extrusion.

Ensures that the procured UV stabilizer remains entirely within the polymer matrix during high-heat manufacturing, eliminating equipment fouling and guaranteeing the stated UV protection lifespan.

Compatibility with Acidic Fillers and Flame Retardants

In automotive Thermoplastic Olefins (TPO) and flame-retardant compounds, additives must not interact antagonistically with the matrix. Standard N-H HALS like Chimassorb 944 are highly alkaline and readily react with acidic fillers (e.g., talc) or halogenated flame retardants, neutralizing their UV-stabilizing capacity. The N-methylation of Chimassorb 119 reduces its basicity by orders of magnitude compared to N-H HALS, preventing these acid-base interactions. This allows Chimassorb 119 to maintain its full radical-scavenging efficiency in heavily filled or flame-retarded systems where standard HALS fail.

Evidence DimensionUV stabilization retention in acidic/filled matrices
Target Compound DataChimassorb 119: Retains high efficacy due to low relative basicity (N-methylated).
Comparator Or BaselineChimassorb 944: Deactivated due to high alkalinity (N-H structure, ~1000x more alkaline than low-basicity HALS).
Quantified DifferenceOrders of magnitude lower basicity, preventing antagonistic neutralization by acidic additives.
ConditionsPolyolefin matrices containing talc fillers or halogenated flame retardants.

Enables manufacturers to confidently specify Chimassorb 119 for automotive interiors/exteriors and flame-retarded plastics without risking UV stabilizer deactivation.

Agricultural Greenhouse Films (LDPE/EVA)

Directly downstream of its exceptional resistance to acidic deactivation, Chimassorb 119 is the premier choice for agricultural films. It ensures long-term UV stabilization (up to 3+ years) even in environments heavily treated with sulfur- and chlorine-based pesticides, where standard N-H HALS would rapidly fail [1].

Talc-Filled Automotive Thermoplastic Olefins (TPO)

Because of its low basicity, Chimassorb 119 does not interact with acidic talc fillers commonly used in automotive bumpers and interior dashboards. This guarantees that the automotive parts retain their mechanical properties and surface finish over years of solar exposure without the additive being neutralized .

High-Temperature Extruded Polypropylene (PP) Fibers

Leveraging its 360°C thermal stability and high molecular weight, Chimassorb 119 is ideal for thin-gauge PP fibers and tapes. It survives the extreme temperatures of fiber spinning without volatilizing and resists migration (blooming) to the high-surface-area exterior, ensuring permanent integration[2].

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

XLogP3

29.8

UNII

UBL01213LI

GHS Hazard Statements

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

106990-43-6

Wikipedia

Antioxidant 119

Use Classification

Plastics -> Other functions -> Other stabiliser
Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II
Plastics -> Heat stabilisers

General Manufacturing Information

All other chemical product and preparation manufacturing
Miscellaneous manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
1,3,5-Triazine-2,4,6-triamine, N2,N2'-1,2-ethanediylbis[N2-[3-[[4,6-bis[butyl(1,2,2,6,6-pentamethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N4,N6-dibutyl-N4,N6-bis(1,2,2,6,6-pentamethyl-4-piperidinyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Last modified: 08-15-2023

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